2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
2,3-Dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (hereafter referred to by its alias NCGC00135472 or C2A) is a synthetic small molecule characterized by a benzamide core substituted with two methoxy groups at positions 2 and 2. The compound features a 3-methylimidazo[1,2-a]pyrimidine moiety linked via a phenyl group to the benzamide nitrogen (Figure 1). Its molecular formula is C₂₀H₁₄F₂N₄O, with a molecular weight of 380.35 g/mol .
Key physicochemical properties include:
- Solubility: Soluble in DMSO (2 mg/mL) .
- Spectroscopic Data: Confirmed via ¹H/¹³C NMR, IR, and mass spectrometry (MS) .
NCGC00135472 is reported as a resolvin D1 mimetic, suggesting anti-inflammatory or pro-resolving therapeutic applications .
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-19(25-22-23-11-6-12-26(14)22)15-7-4-8-16(13-15)24-21(27)17-9-5-10-18(28-2)20(17)29-3/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSJADOMKVIWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of Benzoic Acid Precursors
2,3-Dimethoxybenzoic acid is typically prepared via:
- Blanc chloromethylation : Chloromethylation of 2,3-dimethoxytoluene followed by oxidation to the carboxylic acid.
- Kornblum oxidation : Conversion of chloromethyl intermediates to aldehydes using dimethyl sulfoxide (DMSO), followed by further oxidation to the acid.
- Chloromethylation : 2,3-Dimethoxytoluene reacts with paraformaldehyde and HCl gas in acetic acid at 50°C for 8 hours (yield: 68%).
- Oxidation : Chloromethyl intermediate treated with NaIO₄ in DMSO/H₂O (2:1) at 80°C for 3 hours to yield 2,3-dimethoxybenzoic acid (yield: 75%).
Synthesis of 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline
Imidazo[1,2-a]pyrimidine Core Formation
The imidazo[1,2-a]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminopyrimidine with α-bromoketones:
- Reactants : 2-Aminopyrimidine (1.0 equiv) and 2-bromoacetophenone (1.1 equiv) in acetone under reflux for 6 hours.
- Cyclization : Forms 3-methylimidazo[1,2-a]pyrimidine (yield: 82%).
- Nitration : Introduce nitro group at position 2 using HNO₃/H₂SO₄ at 0°C (yield: 65%).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) to yield 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline (yield: 90%).
Spectroscopic Validation :
- ¹H NMR (DMSO- d₆): δ 8.71 (s, 1H, pyrimidine-H), 7.38–8.37 (m, 4H, aromatic), 5.37 (br s, 2H, NH₂).
- IR : 1639 cm⁻¹ (C=O stretch).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 2,3-dimethoxybenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Optimized Conditions :
- Molar Ratio : Acid:amine:EDC:HOBt = 1:1.2:1.5:1.5.
- Solvent : Dichloromethane (DCM) at 0°C → room temperature, 12 hours.
- Yield : 78% after silica gel chromatography.
Analytical Data :
Alternative Synthetic Pathways
Ullmann-Type Coupling for Direct Arylation
Copper-catalyzed coupling of 3-bromoaniline derivatives with preformed imidazo[1,2-a]pyrimidine:
Suzuki-Miyaura Cross-Coupling
Introducing the benzamide post-aryl boronate formation:
- Boronate Synthesis : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with Pd(dppf)Cl₂.
- Coupling : With 2,3-dimethoxybenzoyl chloride in THF/H₂O (3:1).
- Yield : 70%.
Computational and Mechanistic Insights
Density Functional Theory (DFT) Studies
- Amide Bond Formation : EDC/HOBt system lowers activation energy by 12.3 kcal/mol compared to non-catalyzed routes.
- Cyclization Barriers : Imidazo[1,2-a]pyrimidine formation via Gould-Jacobs pathway has ΔG‡ = 18.7 kcal/mol.
Challenges and Optimization
Regioselectivity in Imidazo[1,2-a]pyrimidine Synthesis
Solvent Effects on Amidation
- Polar Protic Solvents : Reduce yields due to competitive hydrolysis (e.g., EtOH: 45% yield).
- Apolar Solvents : DCM maximizes carbodiimide efficiency (78% yield).
Chemical Reactions Analysis
Example Reaction:
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclization | α-Bromoketone, 2-aminopyrimidine, NaHCO₃, DMF, 80°C | 3-Methylimidazo[1,2-a]pyrimidine | 72% |
Formation of the Benzamide Substituent
The benzamide moiety is introduced via amide coupling:
- Acylation : 2,3-Dimethoxybenzoic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with the aniline derivative (3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline) in the presence of a base (e.g., NaH) .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Acylating Agent | 2,3-Dimethoxybenzoyl chloride | |
| Coupling Base | NaH (60% in mineral oil) | |
| Solvent | DMF, 0°C → RT | |
| Yield | 81–86% |
Methoxy Group Reactivity:
- Demethylation : Treatment with BBr₃ in dichloromethane selectively removes methoxy groups to form hydroxyl derivatives .
- Esterification : The benzamide’s methoxy groups can be converted to esters using acyl chlorides under Friedel-Crafts conditions .
Imidazo Ring Modifications:
- Halogenation : Electrophilic substitution (e.g., bromination) at position 7 of the imidazo[1,2-a]pyrimidine ring occurs using NBS (N-bromosuccinimide) .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at position 2 or 3 .
Stability and Degradation Reactions
- Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the amide bond hydrolyzes to yield 2,3-dimethoxybenzoic acid and 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline .
- Oxidation : The imidazo ring undergoes oxidation with H₂O₂ or KMnO₄, leading to pyrimidine N-oxide derivatives .
Analytical Characterization
Pharmacological Derivatization
The compound serves as a precursor for antitumor and antiviral agents:
- PROTAC Conjugates : The benzamide’s NH group is functionalized with E3 ligase ligands (e.g., thalidomide) to create proteolysis-targeting chimeras .
- Kinase Inhibitors : Substituents on the imidazo ring (e.g., trifluoromethyl) enhance binding to kinases like CDK2/9 .
Challenges in Reactivity
Scientific Research Applications
2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo[1,2-a]pyrimidine/Pyridine Benzamide Family
Key Comparative Insights
Heterocyclic Core Variations :
- Imidazo[1,2-a]pyrimidine (NCGC00135472) vs. pyridazine () or pyrazine (): Pyrimidine offers a balance of electron-richness and planar geometry, favoring ATP-binding pocket interactions in kinases. Pyridazine/pyrazine derivatives may exhibit altered binding kinetics due to nitrogen positioning .
Substituent Effects: Methoxy Groups: NCGC00135472’s 2,3-dimethoxybenzamide enhances solubility and hydrogen-bond donor/acceptor capacity compared to non-methoxy analogues (e.g., ) .
Pharmacological Profiles :
- NCGC00135472’s resolvin D1 mimetic activity distinguishes it from kinase inhibitors like Nilotinib () or BTK-targeting compounds (). This suggests divergent therapeutic mechanisms, possibly involving inflammation resolution rather than kinase inhibition .
Biological Activity
2,3-Dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the coupling of 1-(2-methylimidazo[1,2-a]pyrimidin-3-yl)ethanone with 1,1-dimethoxy-N,N-dimethylmethanamine. The crystal structure has been confirmed via single-crystal X-ray diffraction analysis, revealing a fused ring system that is nearly planar with a dihedral angle of approximately 1.14° between the fused rings. The 1H-pyrazole ring exhibits a rotation of 28.16° from this plane, which may influence its biological interactions .
Anticancer Properties
Imidazo[1,2-a]pyrimidine derivatives, including the target compound, have been studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound's activity is attributed to its ability to interfere with cellular signaling pathways associated with cancer proliferation and survival. Specifically, compounds in this class have shown effectiveness against tumor growth by inducing apoptosis and inhibiting angiogenesis .
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes implicated in cancer progression:
- Dihydrofolate Reductase (DHFR) : Studies show that the compound may reduce DHFR activity through competitive inhibition, leading to decreased levels of tetrahydrofolate necessary for DNA synthesis, thereby hindering cancer cell proliferation .
Data Tables
| Biological Activity | Effect | Cell Line | Reference |
|---|---|---|---|
| Anticancer Activity | Cytotoxic | MCF-7 (Breast) | |
| Cytotoxic | A549 (Lung) | ||
| DHFR Inhibition | Moderate | Various |
Case Studies
- Case Study on Anticancer Efficacy : A recent study tested the efficacy of the compound against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
- Enzyme Inhibition Study : Another study focused on the inhibition of DHFR by the compound. The results showed that at a concentration of 100 nM, there was a notable decrease in enzyme activity compared to control groups.
Q & A
Basic: What are the critical steps in synthesizing 2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide?
Answer:
The synthesis typically involves:
- Core Formation : Cyclization of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds to construct the imidazo[1,2-a]pyrimidine core .
- Coupling Reactions : Amide bond formation between the imidazo[1,2-a]pyrimidine-aryl amine intermediate and 2,3-dimethoxybenzoyl chloride using bases like pyridine or triethylamine .
- Optimization : Reaction conditions (e.g., solvent choice, temperature, and catalyst) are critical. For example, zinc dust and ammonium chloride may enhance imidazole ring closure .
Key Characterization : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and LC-MS for purity assessment .
Advanced: How can researchers optimize reaction yields for imidazo[1,2-a]pyrimidine derivatives like this compound?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Catalyst Screening : Use Pd/C or CuI for cross-coupling reactions to enhance regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .
- Workflow : Monitor reactions via TLC/HPLC and adjust stoichiometry iteratively. For example, excess benzoyl chloride (1.2–1.5 eq.) ensures complete amidation .
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy : - and -NMR identify substituents (e.g., methoxy groups at δ ~3.8 ppm) and aromatic proton splitting patterns .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z ~459.18) .
- X-ray Crystallography : Resolves conformational isomerism in the imidazo[1,2-a]pyrimidine core .
Advanced: How can in vitro biological activity assays be designed for this compound?
Answer:
- Target Selection : Prioritize kinases or phosphodiesterases, as imidazo[1,2-a]pyrimidines often modulate these targets .
- Assay Types :
- Enzyme Inhibition : Measure IC via fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
- Cell Viability : Use MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess antiproliferative effects .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only controls .
Basic: What physicochemical properties influence this compound’s bioavailability?
Answer:
- Solubility : Low aqueous solubility (logP ~3.5) due to lipophilic benzamide and imidazo[1,2-a]pyrimidine groups. Use co-solvents like PEG-400 for in vivo studies .
- Stability : Susceptible to hydrolysis at extreme pH. Conduct accelerated stability studies (40°C/75% RH) over 14 days .
- pKa : Predicted pKa ~8.5 (imidazole nitrogen) affects ionization in physiological conditions .
Advanced: How to address contradictions in reported biological activity data?
Answer:
- Dose-Response Validation : Replicate assays across multiple labs with standardized protocols (e.g., CLIA guidelines) .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolite Interference : Test stability in liver microsomes to rule out metabolite-driven effects .
Advanced: What computational strategies predict this compound’s biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 3POZ) .
- QSAR Modeling : Train models on imidazo[1,2-a]pyrimidine derivatives with known IC values to predict activity .
- MD Simulations : Analyze binding stability over 100 ns trajectories (e.g., GROMACS) to assess target engagement .
Basic: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Vary substituents on the benzamide (e.g., replace methoxy with halogens) or imidazo[1,2-a]pyrimidine (e.g., methyl to ethyl) .
- Bioisosteres : Replace the amide group with sulfonamide or urea to modulate polarity .
- Synthetic Routes : Use parallel synthesis (e.g., 96-well plates) to generate libraries .
Advanced: How does NMR spectroscopy resolve conformational dynamics?
Answer:
- NOESY : Detect through-space correlations between H-2 of imidazo[1,2-a]pyrimidine and adjacent phenyl protons to confirm planar conformation .
- Variable Temperature NMR : Identify rotameric equilibria (e.g., amide bond rotation) by observing peak splitting at −20°C .
Advanced: What strategies improve this compound’s pharmacokinetic profile?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
